molecular formula C14H11ClN2S B3146891 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine CAS No. 610274-05-0

4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B3146891
CAS No.: 610274-05-0
M. Wt: 274.8 g/mol
InChI Key: ORWRJFJQHCJLLN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₁ClN₂S Molecular Weight: 274.77 g/mol Structural Features: This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene and pyrimidine ring system. Key substituents include a chloro group at position 4, a methyl group at position 6, and a 4-methylphenyl moiety at position 5. These substitutions influence its electronic properties, solubility, and biological interactions .

Thieno[2,3-d]pyrimidines are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes like dihydrofolate reductase (DHFR) and kinases. Evidence suggests that modifications at positions 4, 5, and 6 modulate antiproliferative and enzyme-inhibitory activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c1-8-3-5-10(6-4-8)11-9(2)18-14-12(11)13(15)16-7-17-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWRJFJQHCJLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=C2C(=NC=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187376
Record name 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610274-05-0
Record name 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610274-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate under acidic conditions . Another approach includes the use of dimethylformamide dimethylacetal (DMF-DMA) as a one-carbon source reagent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is not fully understood. similar compounds in the thienopyrimidine class have been shown to inhibit key enzymes and pathways involved in cellular processes. For example, some thienopyrimidines inhibit dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Physical/Biological Properties References
4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine C₁₄H₁₁ClN₂S 4-Cl, 6-CH₃, 5-(4-CH₃C₆H₄) Potential DHFR inhibitor; hydrophobic interactions dominate
4-Methoxy-5-phenylthieno[2,3-d]pyrimidine-6-carbonitrile C₁₅H₁₀N₃OS 4-OCH₃, 5-C₆H₅, 6-CN Enhanced reactivity for nucleophilic substitution; used in antitumor studies
4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one C₁₃H₉Cl₂N₂O₂S₂ 4-Cl, 5-OH, 2-SCH₃, 6-ketone High polarity (mp 177–179°C); hydrogen-bonding capacity
Ethyl 4-Amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate C₁₈H₁₈N₃O₂S 4-NH₂, 2-CH₂C₆H₅, 5-CH₃, 6-COOEt Improved solubility; antiproliferative activity in cancer models
4-Chloro-6-dimethylamino-2-methylsulfanylpyrimidine-5-carboxaldehyde C₉H₁₁ClN₄OS 4-Cl, 6-N(CH₃)₂, 2-SCH₃, 5-CHO Reactive aldehyde group for further derivatization; mp 135–137°C

Key Findings:

Substituent Effects on Bioactivity :

  • Chloro vs. Methoxy at Position 4 : Chloro derivatives (e.g., the target compound) exhibit stronger electrophilic character, favoring covalent interactions with enzyme active sites. Methoxy groups (e.g., 4-OCH₃ in ) enhance solubility but reduce binding affinity in some cases .
  • Aromatic vs. Hydrophilic Groups at Position 5 : The 4-methylphenyl group in the target compound promotes hydrophobic interactions, whereas hydroxy or ketone groups (e.g., in ) enable hydrogen bonding, altering target selectivity .

Synthetic Accessibility: The target compound’s synthesis likely involves halogenation and Suzuki coupling, whereas 6-carbonitrile derivatives () require Na₂S and bromoacetonitrile for cyclization . Amino-substituted analogs () are synthesized via HCl-catalyzed condensation, offering scalability .

Structural Interactions in Enzyme Binding: X-ray crystallography () reveals that the thieno[2,3-d]pyrimidine core binds DHFR in a "folate-like" orientation. The sulfur atom (S7) forms weaker van der Waals contacts (3.4–3.9 Å) compared to pyrrolo[2,3-d]pyrimidines, which exhibit stronger hydrogen bonding .

Thermal Stability: Melting points vary significantly with substituents. For example, hydroxy-containing derivatives () have higher melting points (177–179°C) due to intermolecular hydrogen bonding, while dimethylamino derivatives () melt at 135–137°C .

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s chloro and methyl groups make it a candidate for optimizing kinase inhibitors, though its low solubility may limit bioavailability.
  • Knowledge Gaps: Limited data exist on its in vivo efficacy and toxicity. Comparative studies with pyrrolo/furo[2,3-d]pyrimidines () are needed to evaluate selectivity .

Biological Activity

4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, through a review of recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-d]pyrimidine core with chlorine and methyl groups that contribute to its unique properties. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 610274-05-0
  • Molecular Weight : 252.76 g/mol

Structural Formula

C12H12ClN3S\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{S}

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.

Case Study: Antiproliferative Effects

A study assessing the compound's antiproliferative activity reported IC50 values in the low micromolar range (0.08–12.07 mM), indicating its potential as a lead compound in cancer therapy. The mechanism of action was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Research has demonstrated that it can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

The anti-inflammatory effects are believed to involve the modulation of the p38 MAPK pathway, which plays a crucial role in inflammatory responses. Inhibiting this pathway may reduce the expression of TNF-alpha and other inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the thieno-pyrimidine core or substituents can significantly influence its potency and selectivity.

Substituent Effect on Activity Notes
ChlorineIncreases lipophilicityEnhances binding affinity to biological targets
Methyl (at position 6)Improves solubilityAffects pharmacokinetics
Phenyl (at position 5)Modulates interaction with receptorsCritical for anticancer activity

Recent Developments

  • Synthesis and Characterization : Efficient synthesis methods have been developed that allow for high yields of the compound while maintaining purity. These methods often involve cyclization reactions under controlled conditions.
  • In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety profile and efficacy of the compound in animal models of cancer and inflammation .
  • Docking Studies : Molecular docking simulations have suggested potential interactions with key proteins involved in cancer progression and inflammatory pathways, providing insights into how structural modifications might enhance activity .

Q & A

Advanced Research Question

  • Docking Simulations : Predict binding modes to targets like dihydrofolate reductase (DHFR) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with antimicrobial potency .
  • DFT Calculations : Analyze electron density maps to optimize substituent placement for target engagement .

What safety protocols are critical during synthesis?

Basic Research Question

  • Handling POCl₃ : Use fume hoods, PPE (gloves, goggles), and neutralize waste with bicarbonate .
  • Waste Disposal : Segregate halogenated byproducts and contract certified waste management .

Advanced Note : Monitor for exothermic reactions during POCl₃ addition to prevent thermal runaway .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

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